4-(3-Amino-4-nitrophenyl)morpholin-3-one is an organic compound with significant relevance in medicinal chemistry. Its molecular formula is C10H10N2O4, and it has a molecular weight of 222.2 g/mol. This compound is primarily utilized as a reagent in the synthesis of various pharmaceuticals, particularly those involving morpholine derivatives. The compound's structure features a morpholinone ring, which is known for its biological activity and versatility in drug development.
4-(3-Amino-4-nitrophenyl)morpholin-3-one falls under the classification of nitro compounds, specifically those containing a morpholine moiety. It is often synthesized from simpler nitrophenyl compounds through various chemical reactions, making it a crucial intermediate in organic synthesis.
The synthesis of 4-(3-Amino-4-nitrophenyl)morpholin-3-one generally involves several key steps:
This synthetic route is advantageous due to its efficiency and relatively low environmental impact compared to traditional methods that may involve toxic heavy metals.
The molecular structure of 4-(3-Amino-4-nitrophenyl)morpholin-3-one can be represented as follows:
The spatial arrangement of these functional groups contributes to the compound's chemical reactivity and biological properties.
4-(3-Amino-4-nitrophenyl)morpholin-3-one can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize new derivatives.
The mechanism of action for 4-(3-Amino-4-nitrophenyl)morpholin-3-one primarily revolves around its role as a precursor in drug synthesis. The nitro group can be reduced to an amino group, which significantly alters the compound's biological activity.
In pharmacological contexts, compounds derived from this molecule have been shown to interact with specific biological targets, potentially influencing pathways related to inflammation, cancer progression, or other disease states. Studies have indicated that derivatives can exhibit significant activity against various biological targets due to their structural similarities with naturally occurring biomolecules .
The physical properties of 4-(3-Amino-4-nitrophenyl)morpholin-3-one include:
Chemical properties include reactivity with oxidizing agents and susceptibility to reduction reactions due to the presence of both nitro and amino groups .
The primary applications of 4-(3-Amino-4-nitrophenyl)morpholin-3-one lie in medicinal chemistry:
The morpholin-3-one core, particularly in 4-(3-amino-4-nitrophenyl)morpholin-3-one, serves as a privileged structural motif in designing orally active direct Factor Xa (FXa) inhibitors. This compound’s significance stems from its dual functionality: the electron-deficient nitrophenyl group enables targeted hydrogen bonding with serine protease active sites (e.g., FXa’s S1 pocket), while the morpholinone oxygen participates in key water-mediated interactions. Structural optimizations of this scaffold, such as substitutions at the morpholinone nitrogen or phenyl ring, directly influence ligand-enzyme binding kinetics and metabolic stability [4] [9].
A critical advancement involved replacing the 5-chlorothiophene moiety in early FXa inhibitors (e.g., rivaroxaban precursors) with bioisosteric aminophenyl-morpholinone systems. This modification enhanced in vitro FXa inhibition (IC₅₀ values reaching nanomolar ranges) by optimizing the spatial orientation for Asp189 interactions in FXa’s S1 pocket [9]. Concurrently, the scaffold demonstrated versatility in dual-target inhibitors. Researchers successfully integrated its pharmacophore with glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist motifs, yielding hybrid molecules exhibiting both anticoagulant and antiplatelet activities—addressing thrombotic events synergistically [9].
Table 1: Key Derivatives of 4-Aryl Morpholin-3-one Scaffolds in Anticoagulant Research
Derivative Structure | Modification Site | Primary Biological Target | Reported IC₅₀/ Kᵢ |
---|---|---|---|
4-(4-Aminophenyl)morpholin-3-one | Para-amino group | Factor Xa | < 50 nM |
4-(3-Nitrophenyl)morpholin-3-one | Meta-nitro group | Factor Xa | 110 nM |
Chlorothiophene-morpholinone hybrids | Thiazole replacement | FXa & GPIIb/IIIa | FXa: 15 nM; GPIIb/IIIa: 120 nM |
Morpholine chemistry traces back to Ludwig Knorr’s 19th-century work, though morpholin-3-one derivatives emerged prominently in pharmaceutical research during the 2000s. Initial applications exploited morpholine’s solubility and moderate basicity (pKa ~8.36) as a synthetic building block. The pivotal shift occurred when 4-aryl-substituted morpholin-3-ones—notably 4-(4-nitrophenyl)morpholin-3-one (CAS 845729-43-3)—were identified as intermediates in rivaroxaban synthesis [4] [10]. This discovery underscored the scaffold’s potential as a core pharmacophore rather than a mere solubilizing unit.
Structural refinements focused on optimizing electronic and steric properties. Introducing electron-withdrawing nitro groups ortho or para to the morpholinone nitrogen (e.g., 4-(3-nitrophenyl)morpholin-3-one) improved electrophilicity for nucleophilic displacement reactions, facilitating amino group installation. Concurrently, replacing labile ester groups in early analogs with stable morpholinone rings enhanced metabolic stability—critical for oral bioavailability [4] [7]. The scaffold’s adaptability is evident in diverse therapeutic applications: recent derivatives incorporate fluorinated aryl groups or piperazine linkages for positron emission tomography (PET) tracers targeting monoacylglycerol lipase in neurological disorders, demonstrating progression from anticoagulants to neuroimaging agents [7].
Table 2: Structural Milestones in Morpholin-3-one-Based Therapeutics
Year Range | Representative Compound | Key Structural Feature | Primary Application |
---|---|---|---|
Pre-2000 | Morpholine | Unsubstituted heterocycle | Industrial solvent/corrosion inhibitor |
2000–2010 | 4-(4-Nitrophenyl)morpholin-3-one | Nitroaryl substitution | Rivaroxaban intermediate |
2010–Present | 4-(3-Amino-4-fluorophenyl)morpholin-3-one | Amino/fluoro dual substitution | Dual FXa/GPIIb/IIIa inhibitors |
2020s | ¹⁸F-Labeled morpholin-3-one analogs | Radiofluorination | MAGL PET tracers |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7